1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One
Overview
Description
1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One is a chemical compound with the molecular formula C11H9BrO3 and a molecular weight of 269.09 g/mol . It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities. The presence of bromine and methoxy groups in its structure makes it a valuable compound for various chemical and biological applications.
Mechanism of Action
Target of Action
It’s structurally similar compound, 1-(7-benzofuranyl)-4-methylpiperazine, has been shown to bind strongly and with high selectivity to the serotonin receptor 5-ht2a .
Mode of Action
Based on its structural similarity to other benzofuran derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Benzofuran derivatives have been shown to exhibit a broad range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
The presence of a bromine atom and methoxy group in the molecule may influence its pharmacokinetic properties, potentially affecting its absorption and distribution within the body .
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects on various types of cancer cells . This suggests that 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One may also have potential anti-cancer activity.
Preparation Methods
The synthesis of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-bromo-2-hydroxybenzaldehyde.
Methoxylation: The hydroxyl group of 5-bromo-2-hydroxybenzaldehyde is methylated using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Cyclization: The methoxylated product undergoes cyclization to form the benzofuran ring. This step often involves the use of a dehydrating agent like polyphosphoric acid or phosphorus oxychloride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines or thiols under suitable conditions, forming various derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding hydroxy derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Catalysts: Aluminum chloride, polyphosphoric acid.
Scientific Research Applications
1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One can be compared with other similar compounds, such as:
1-(1-Benzofuran-5-Yl)-2-Bromo-1-Ethanone: This compound has a similar benzofuran structure but differs in the position of the bromine atom.
5-Bromo-7-Methoxy-1-Benzofuran-2-Carboxylic Acid: This compound has a carboxylic acid group instead of the ethanone group.
1-(5-Bromo-2-Fluorophenyl)-1-Ethanone: This compound has a fluorine atom in addition to the bromine atom.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(5-bromo-7-methoxy-1-benzofuran-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-6(13)9-4-7-3-8(12)5-10(14-2)11(7)15-9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQBNIWOOXIDEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC(=CC(=C2O1)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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